5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid

Lipophilicity Drug Design ADME

Medicinal chemists optimizing CNS-penetrant peptides face a critical LogP gap: unsubstituted analogs are too polar (LogP 0.99), while cyclohexyl derivatives risk metabolic liability (LogP 2.94). This 1-methylcyclopropyl building block resolves this with a calculated LogP of 2.16, tunable lipophilicity for BBB permeability without increasing TPSA (63.32 Ų). - Systematic LogP gradient (0.99→2.94) at constant TPSA for definitive SAR. - Fragment-like MW (239.23) preserves ligand efficiency in hit-to-lead programs. - Multi-supplier availability at 95% purity ensures rapid, reliable global procurement.

Molecular Formula C10H16F3NO2
Molecular Weight 239.23 g/mol
Cat. No. B13255148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid
Molecular FormulaC10H16F3NO2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC1(CC1)C(CC(CC(=O)O)C(F)(F)F)N
InChIInChI=1S/C10H16F3NO2/c1-9(2-3-9)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,2-5,14H2,1H3,(H,15,16)
InChIKeyGEEMPKQPMBVBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Cyclopropyl Amino Acid Building Block for Medicinal Chemistry


5-Amino-5-(1-methylcyclopropyl)-3-(trifluoromethyl)pentanoic acid (CAS 2059993-11-0) is a synthetic, non-proteinogenic amino acid derivative featuring a 1-methylcyclopropyl substituent at the C5 position and a trifluoromethyl group at the C3 position of the pentanoic acid backbone [1]. With a molecular formula of C10H16F3NO2 and a molecular weight of 239.23 g/mol, it belongs to the class of fluorinated cyclopropyl amino acid building blocks increasingly utilized in drug discovery for modulating lipophilicity, metabolic stability, and conformational constraint [2]. The compound is commercially available from multiple suppliers at 95% purity for research and development applications .

Selection Logic
Fluorinated cyclopropyl building block for tunable lipophilicity in lead optimization
Workflow Fit
Peptidomimetic synthesis, fragment-based design, and CNS penetrant SAR programs
Lot Attribute
Multi-supplier availability at benchmarked purity for research supply resilience

Why This Compound Cannot Be Replaced by Simpler Analogs


In-class compounds such as 5-amino-3-(trifluoromethyl)pentanoic acid (CAS 1258641-34-7) and 5-amino-5-cyclopropyl-3-(trifluoromethyl)pentanoic acid (CAS 2060043-90-3) share the same core scaffold and identical TPSA values (63.32 Ų) but exhibit substantially different lipophilicity profiles that critically impact their suitability as building blocks . The unsubstituted 5-amino-3-(trifluoromethyl)pentanoic acid has a LogP of 0.99, which may limit membrane permeability in peptidomimetic applications, while the 5-cyclopropyl analog (LogP 1.77) and the target 1-methylcyclopropyl compound (LogP 2.16) each offer incremental and tunable increases in lipophilicity . The 5-cyclohexyl analog (CAS 2060031-56-1, LogP 2.94) overshoots into a higher lipophilicity range that risks poor aqueous solubility and higher metabolic clearance . Generic substitution without accounting for these graded LogP differences can lead to suboptimal pharmacokinetic profiles, failed target engagement, or increased off-target binding in downstream applications [1].

Target Compound 1-Methylcyclopropyl C5 substituent, LogP 2.16. Intermediate lipophilicity balances permeability and solubility.
Simpler Analog Risk Unsubstituted C5 (LogP 0.99) may limit membrane permeability in peptidomimetic applications.
Target Compound MW 239.23 Da. Preserves fragment-like ligand efficiency for hit-to-lead progression.
Bulkier Analog Risk 5-Cyclohexyl analog (LogP 2.94) overshoots into higher lipophilicity, risking poor solubility and metabolic clearance.
Identical TPSA (63.32 Ų) across analogs means differentiation is driven solely by LogP and steric parameters. Direct substitution without reviewing LogP-MW gradient may shift pharmacokinetic profiles.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Comparison for Lipophilicity Tuning

The target compound demonstrates a LogP of 2.1571, representing a +0.39 log unit increase over the 5-cyclopropyl analog (LogP 1.767), both measured by the same computational method (Leyan platform) . This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential while remaining well below Lipinski's rule-of-five ceiling (LogP ≤ 5) [1]. The additional methyl group on the cyclopropyl ring provides this lipophilicity gain without altering the hydrogen bond donor/acceptor counts or TPSA .

LogP Tuning vs. Cyclopropyl
Cross-study comparable
Target LogP 2.16 +0.39
Supports lipophilicity selection for permeability optimization
~2.5× octanol-water partition increase vs. cyclopropyl analog
Lipophilicity Drug Design ADME

LogP Comparison: Avoiding Excessive Lipophilicity

The 5-cyclohexyl analog (CAS 2060031-56-1) has a computed LogP of 2.9373, which is 0.78 log units higher than the target compound (LogP 2.1571) . This places the cyclohexyl analog 0.78 units closer to the Lipinski LogP ceiling of 5, representing a ~6-fold higher partition coefficient. Elevated LogP in the cyclohexyl series is associated with increased risk of poor aqueous solubility, higher plasma protein binding, and cytochrome P450-mediated metabolic clearance [1]. The target compound's intermediate LogP of 2.16 occupies a more favorable drug-like space for lead optimization programs [2].

LogP Ceiling vs. Cyclohexyl
Cross-study comparable
Target LogP 2.16 -0.78
Maintains drug-like LogP range, mitigating solubility risk
Cyclohexyl analog ~6× more lipophilic; closer to LogP ceiling
Lipophilicity Ceiling Solubility Metabolic Stability

Molecular Weight Differentiation Among C5-Substituted Analogs

The molecular weight progression across the three C5-substituted analogs is: 5-amino-3-(trifluoromethyl)pentanoic acid (C6, MW 185.14) < 5-cyclopropyl analog (C9, MW 225.21) < target compound (C10, MW 239.23) < 5-cyclohexyl analog (C12, MW 267.29) [1]. The target compound adds only 14 Da (one methylene unit) relative to the cyclopropyl analog, a modest increment that preserves ligand efficiency indices while providing additional steric bulk for hydrophobic binding pocket interactions [2]. In contrast, the cyclohexyl analog adds 42 Da (three methylene units plus ring expansion), representing a 12% mass increase that may reduce ligand efficiency and fragment-like character [3].

MW Differentiation
Cross-study comparable
Target MW 239.23 Da +14 Da
Modest mass increment preserves ligand efficiency
Cyclohexyl adds 42 Da; unsubstituted is 54 Da lighter
Molecular Weight Pharmacokinetics Ligand Efficiency

TPSA Consistency: Lipophilicity-Driven Differentiation

All four compounds in the comparative series share an identical computed TPSA of 63.32-63.3 Ų, with identical hydrogen bond acceptor (2) and donor (2) counts [1]. This TPSA value falls well within the favorable range for both oral bioavailability (typically TPSA < 140 Ų) and blood-brain barrier penetration (typically TPSA < 90 Ų) [2]. The key implication is that differentiation among these analogs is attributable solely to lipophilicity (LogP) and steric (MW/volume) parameters, enabling rational, single-variable optimization during SAR campaigns without confounding changes in hydrogen bonding potential [3].

TPSA Consistency
Cross-study comparable
Identical TPSA 63.32 Ų Δ0
Enables single-variable LogP optimization
All four analogs share same H-bond donor/acceptor counts
TPSA Blood-Brain Barrier Oral Bioavailability

Metabolic Stability of Cyclopropyl-CF3 Scaffolds

While direct metabolic stability data for the target compound are not publicly available, class-level evidence from structurally related trifluoromethylcyclopropyl-containing amino acid analogs demonstrates that the cyclopropyl-CF3 motif confers consistently higher in vitro metabolic stability in rat liver microsomes (RLM) and human liver microsomes (HLM) compared to tert-butyl-containing counterparts [1]. The 1-methylcyclopropyl substitution in the target compound retains the metabolically resistant cyclopropane ring while adding a methyl group that, based on the established stability hierarchy of fluorocyclopropyl > cyclopropyl > alkyl groups, is expected to maintain favorable stability relative to non-cyclopropyl analogs [2]. Quantitative comparisons from the literature show reproducible increases in stability (measurable as fold-change in half-life) for trifluoromethylcyclopropyl-containing compounds [3]. This evidence is classified as class-level inference and should be interpreted as supportive rather than definitive for the specific target compound.

Metabolic Stability
Class-level inference
Cyclopropyl-CF3 scaffold class
Reported class-level stability context; data to verify
Higher stability than tert-butyl in RLM/HLM class evidence
Metabolic Stability Cyclopropyl Effect Fluorination

Commercial Availability and Purity Benchmarking

The target compound is available from at least three independent suppliers (AKSci, Leyan, and mcule) at a minimum specified purity of 95%, with mcule additionally offering a 90% purity option . The 5-cyclopropyl analog (CAS 2060043-90-3) shares the same 95% purity specification from Leyan, indicating comparable quality standards across the series . Pricing data from mcule indicates $78/1mg, $85/5mg, and $91/10mg for 90% purity material with a 21-working-day delivery timeline . Multi-supplier availability reduces single-source procurement risk and enables competitive pricing for larger-scale synthesis programs.

Supply Benchmarking
Supporting evidence
95% purity, 3+ suppliers
Reduces single-source procurement risk
Comparable quality across cyclopropyl analog series
Procurement Quality Control Supply Chain

Optimal Research and Procurement Application Scenarios


Peptidomimetic Lead Optimization with Tunable Lipophilicity

In peptide or peptidomimetic programs where passive membrane permeability must be improved without altering hydrogen bonding capacity, the target compound serves as an ideal C-terminal or side-chain building block. Its LogP of 2.16 provides a +1.17 log unit increase over the unsubstituted analog (LogP 0.99) and a +0.39 log unit increase over the 5-cyclopropyl analog (LogP 1.77), all while maintaining identical TPSA (63.32 Ų) across the series . This enables medicinal chemists to systematically explore lipophilicity-permeability relationships without confounding changes in polar surface area, as supported by the TPSA consistency evidence in Section 3 [1]. The 5-cyclohexyl analog's higher LogP of 2.94 makes the target compound the preferred choice for programs operating within optimal oral drug-like LogP ranges (1-3) [2].

Fragment-Based Drug Discovery with Low-MW Building Blocks

For fragment-based screening and structure-based drug design, the target compound (MW 239.23) offers a favorable balance of low molecular weight, conformational constraint from the 1-methylcyclopropyl ring, and the metabolic stability advantages associated with the trifluoromethylcyclopropyl motif . The MW is 28 Da lower than the cyclohexyl analog (MW 267.29), preserving fragment-like character and ligand efficiency indices critical for hit-to-lead progression [1]. The 1-methylcyclopropyl group introduces stereoelectronic properties distinct from simple cyclopropyl, potentially enabling unique binding interactions with hydrophobic enzyme pockets, as inferred from the broader class of 1-methylcyclopropyl-containing bioactive compounds reported in kinase inhibitor programs [2].

CNS-Targeted Peptide Mimetics for Blood-Brain Barrier Penetration

With a TPSA of 63.32 Ų (well below the 90 Ų threshold for CNS penetration) and a LogP of 2.16 (within the optimal CNS drug range of 1-4), the target compound is structurally well-suited for designing CNS-penetrant peptidomimetics [1]. Compared to the unsubstituted analog (LogP 0.99), which may be too polar for efficient BBB crossing, and the cyclohexyl analog (LogP 2.94), which risks higher efflux transporter recognition, the target compound occupies an intermediate physicochemical space that balances passive permeability with reduced P-glycoprotein susceptibility [2]. Multi-supplier availability at 95% purity ensures reliable access for iterative CNS lead optimization cycles .

Parallel SAR Libraries for C5 Substituent Effects

The complete comparative series—unsubstituted (LogP 0.99), 5-cyclopropyl (LogP 1.77), target 1-methylcyclopropyl (LogP 2.16), and 5-cyclohexyl (LogP 2.94)—provides a systematic LogP gradient spanning ~2 log units at near-constant TPSA (63.32 Ų) . Procuring the full series, with the target compound occupying the third quartile of this lipophilicity range, enables parallel synthesis of focused libraries where the only variable is the C5 substituent's steric and lipophilic character. This design principle is directly supported by the quantitative LogP and MW comparisons established in Section 3 [1]. The target compound's intermediate position in the series makes it a critical reference point for establishing SAR trends and identifying the optimal lipophilicity window for target potency and selectivity.

Application
Selection Property
Validation Focus
Peptidomimetic Lead Optimization
Tunable LogP without TPSA perturbation
Permeability-endpoint review
Fragment-Based Drug Discovery
Low MW (239 Da) with conformational constraint
Ligand efficiency index context
CNS Penetrant Peptide Mimetics
TPSA
BBB penetration assay interpretation
Parallel C5 Substituent SAR Libraries
Systematic LogP gradient (0.99–2.94)
SAR trend endpoint analysis
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